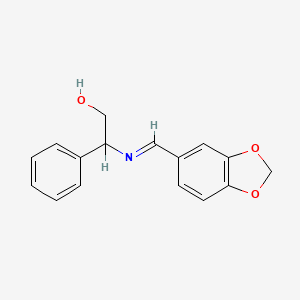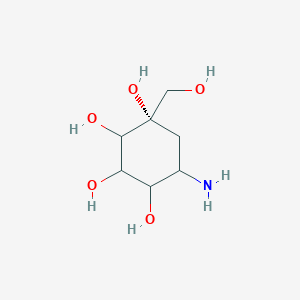
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is an organic compound with the molecular formula C7H15NO5. This compound features a cyclohexane ring substituted with an amino group, a hydroxymethyl group, and four hydroxyl groups. Its structure is characterized by the presence of multiple chiral centers, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol typically involves the reduction of corresponding keto or aldehyde precursors. One common method involves the catalytic hydrogenation of 5-nitro-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol using a palladium catalyst under hydrogen gas. The reaction conditions usually include a solvent such as ethanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient and scalable production. The use of robust catalysts and optimized reaction conditions is crucial for maintaining high yields and purity.
化学反応の分析
Types of Reactions
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of cyclohexyl halides or ethers.
科学的研究の応用
Chemistry
In chemistry, (1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is used as a chiral building block for the synthesis of complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to certain natural substrates. It can also be used as a probe to investigate the mechanisms of enzymatic reactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or modulators of biological pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of (1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzymatic activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- (1S,2R,3S,4R,5R)-5-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Uniqueness
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is unique due to its specific stereochemistry and functional group arrangement. This configuration allows for distinct interactions with biological molecules and unique reactivity in chemical reactions, setting it apart from other similar compounds.
特性
分子式 |
C7H15NO5 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3?,4?,5?,6?,7-/m0/s1 |
InChIキー |
VDLOJRUTNRJDJO-VICYTKJSSA-N |
異性体SMILES |
C1C(C(C(C([C@]1(CO)O)O)O)O)N |
正規SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)
![tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate](/img/structure/B14785026.png)
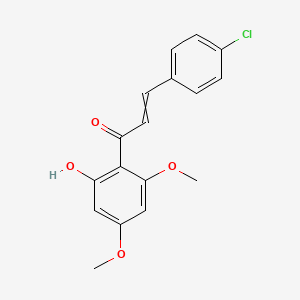
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)

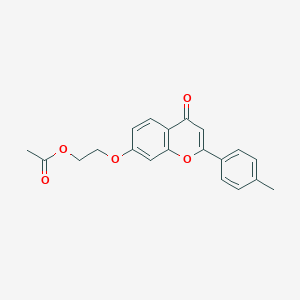
![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)
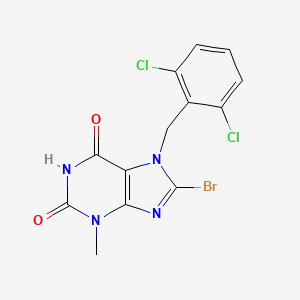
![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)
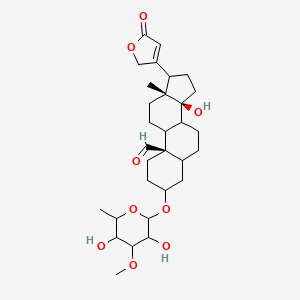
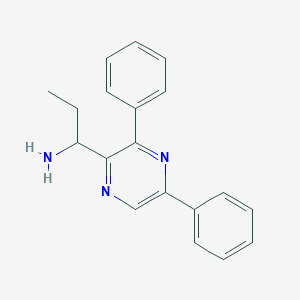
![rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)
